cyclohexyl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
Cyclohexyl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a 3-methylbenzylthio moiety, and a dihydroimidazole ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:
Formation of the Imidazole Ring: The initial step involves the synthesis of the imidazole ring. This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde under acidic conditions.
Thioether Formation: The next step involves the introduction of the 3-methylbenzylthio group. This can be done by reacting the imidazole derivative with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Cyclohexyl Group Addition: Finally, the cyclohexyl group is introduced via a Friedel-Crafts acylation reaction using cyclohexanoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring in the 3-methylbenzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Cyclohexyl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: It may be investigated for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Its unique structure could be useful in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which cyclohexyl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exerts its effects depends on its interaction with biological targets. The compound may act by binding to specific enzymes or receptors, altering their activity. For example, the imidazole ring can interact with metal ions in enzyme active sites, potentially inhibiting their function. The thioether group might also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl(2-((benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Cyclohexyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Cyclohexyl(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Uniqueness
Cyclohexyl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to the presence of the 3-methylbenzylthio group, which can influence its chemical reactivity and biological activity. This specific substitution pattern can affect the compound’s binding properties and its overall stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
cyclohexyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c1-14-6-5-7-15(12-14)13-22-18-19-10-11-20(18)17(21)16-8-3-2-4-9-16/h5-7,12,16H,2-4,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDZJHDDMKAYFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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